molecular formula C11H16N2O4 B586746 3-O-Methyl Carbidopa-d5 CAS No. 1794810-91-5

3-O-Methyl Carbidopa-d5

Cat. No.: B586746
CAS No.: 1794810-91-5
M. Wt: 245.29
InChI Key: CZEXQBQCMOVXGP-YRYIGFSMSA-N
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Description

3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of Carbidopa, a medication commonly used to treat Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

    Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.

    Formation of this compound: The deuterated precursors are then reacted under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of precursors are deuterated.

    Scale-Up Synthesis: The deuterated precursors are then synthesized into this compound using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl Carbidopa-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

3-O-Methyl Carbidopa-d5, like Carbidopa, inhibits the enzyme aromatic amino acid decarboxylase (DDC). This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa to the brain . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

CAS No.

1794810-91-5

Molecular Formula

C11H16N2O4

Molecular Weight

245.29

IUPAC Name

3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2

InChI Key

CZEXQBQCMOVXGP-YRYIGFSMSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN

Synonyms

α-Hydrazino-4-hydroxy-3-methoxy-α-methylbenzenepropanoic Acid-d5;  α-Hydrazino-4-hydroxy-3-methoxy-α-methylhydrocinnamic Acid-d5; 

Origin of Product

United States

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